![molecular formula C19H11Cl2N5O B2752911 4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 652142-94-4](/img/structure/B2752911.png)
4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
説明
4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline (CCMQ) is a synthetic, nitrogen-containing heterocyclic compound that has been studied for its potential applications in scientific research. It has been extensively studied for its ability to act as a ligand in a variety of biochemical and physiological processes, as well as its potential to be used in lab experiments.
科学的研究の応用
Synthesis and Chemical Properties
- The synthesis and chemical properties of related quinoxaline derivatives have been explored in depth. For example, the base-induced cyclization of some quinolines to form fused nitrogen heterocyclic ring systems has been studied, indicating a method for creating compounds with complex structures similar to 4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline (Abbasi, Nasr, & Zoorob, 1980).
Biological Activities and Potential Applications
The antimicrobial activity of quinoxaline derivatives has been a key focus, with studies synthesizing various fused triazolo and ditriazoloquinoxaline derivatives to evaluate their antimicrobial and antifungal activities. Some of these compounds have shown potent antibacterial activity compared to standard treatments, suggesting a potential for developing new antimicrobial agents (Badran, Abouzid, & Hussein, 2003).
Another area of interest is the exploration of quinoxaline derivatives as adenosine receptor antagonists and potential rapid-onset antidepressants. Studies on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines indicate their potential therapeutic value as novel and rapid-acting antidepressant agents due to their ability to bind avidly and selectively to adenosine A1 and A2 receptors (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
The anticonvulsant activity of quinoxaline derivatives has also been studied, with some compounds exhibiting promising results in controlling seizures. This suggests the potential for these compounds to contribute to the development of new anticonvulsant medications (Wagle, Adhikari, & Kumari, 2009).
作用機序
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit dna intercalation activities .
Mode of Action
It’s known that dna intercalating agents, like some [1,2,4]triazolo[4,3-a]quinoxaline derivatives, interact with dna by inserting between base pairs, which can disrupt the dna structure and interfere with processes such as dna replication and transcription .
Biochemical Pathways
Given its potential dna intercalation activity, it could affect pathways involving dna replication and transcription .
Result of Action
Dna intercalating agents can disrupt dna structure and interfere with processes such as dna replication and transcription, which can lead to cell death . This makes them potential candidates for anticancer agents .
特性
IUPAC Name |
4-chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N5O/c1-27-11-6-7-13-10(8-11)9-12(16(20)22-13)18-24-25-19-17(21)23-14-4-2-3-5-15(14)26(18)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGPUQXRCXUIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C3=NN=C4N3C5=CC=CC=C5N=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



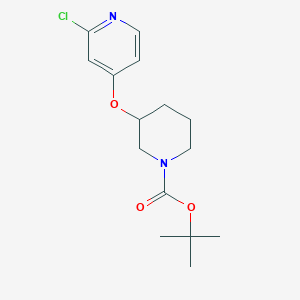
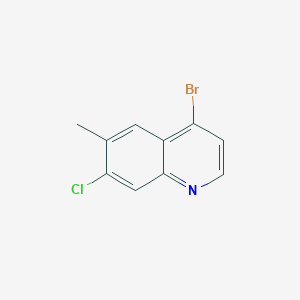
![4-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2752830.png)
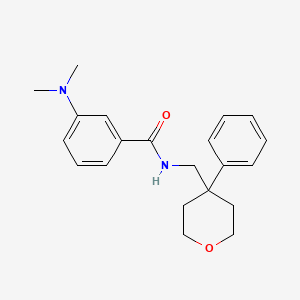
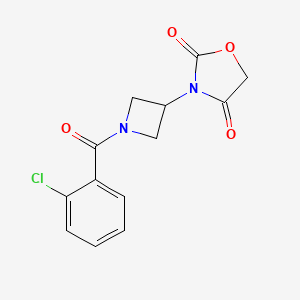
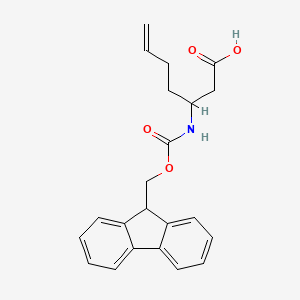

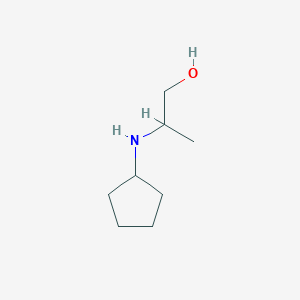
![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2752842.png)


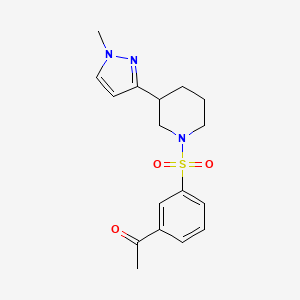
![N-(3-chlorobenzyl)-2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752850.png)
![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2752851.png)